Benzo[d]thiazole-6-sulfonic acid
Description
Contextualization of the Benzothiazole (B30560) Core in Chemical Research
The benzothiazole core, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structure of significant interest in chemical and pharmaceutical sciences. nih.govijpsr.com This scaffold is a common feature in a multitude of biologically active compounds, and its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govjchemrev.com Research has extensively documented the efficacy of benzothiazole-based molecules as antimicrobial, antitumor, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral agents. nih.govijpsr.combohrium.comrsc.org
The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its biological and chemical properties. nih.gov Beyond medicine, benzothiazole derivatives are integral to other areas of chemical research, including the synthesis of dyes, polymer chemistry, and the development of agricultural chemicals. jchemrev.comijper.org The scaffold's utility also extends to diagnostics, with certain analogues being developed as imaging agents for neurodegenerative conditions like Alzheimer's disease. bohrium.com The sustained interest in this chemical entity stems from its proven track record in producing compounds with high therapeutic efficacy and diverse applications. jchemrev.com
Significance of the Sulfonic Acid Moiety in Organic Compounds
The sulfonic acid group, with the general formula R-SO₃H, is a strongly acidic functional group that imparts distinct and valuable properties to organic molecules. wikipedia.orgasiachmical.com Its acidity is comparable to that of sulfuric acid, making sulfonic acids useful as catalysts in a variety of organic reactions, such as esterification and dehydration. wikipedia.orgthieme-connect.de
One of the most critical contributions of the sulfonic acid moiety is the enhancement of water solubility. asiachmical.comthieme-connect.de This property is particularly crucial in the development of pharmaceuticals and dyes. asiachmical.com The electron-withdrawing nature of the sulfonic acid group can also increase the reactivity of the parent molecule, making it a versatile intermediate for further chemical modifications. In synthetic organic chemistry, arylsulfonic acids can serve as water-solubilizing protecting groups, which can be removed later in the synthetic sequence. wikipedia.org Furthermore, sulfonic acids are precursors to other important functional groups, such as sulfonamides and sulfonate esters, which are themselves significant in medicinal chemistry and as alkylating agents in synthesis. wikipedia.orgasiachmical.com The alkali metal salts of long-chain alkyl-substituted benzenesulfonic acids are also widely utilized as synthetic detergents. thieme-connect.de
Current Research Trajectories for Benzo[d]thiazole-6-sulfonic Acid and its Derivatives
Research has branched into several key areas:
Medicinal Chemistry: A significant focus is on the synthesis of sulfonamide derivatives. For instance, 2-aminobenzothiazole-6-sulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII, which are targets for conditions like neuropathic pain. nih.gov Other studies have focused on creating Schiff base derivatives of 2-amino-benzothiazole-6-sulfonic acid amides to explore their potential as diuretic agents. researchgate.nettandfonline.com The benzothiazole scaffold, particularly with substitutions at the 2- and 6-positions, is also a key area of investigation for developing new anticancer agents. nih.gov Furthermore, fused heterocyclic systems like 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides have been synthesized and shown to possess significant antitubercular and antibacterial properties. nih.gov
Materials Science and Environmental Applications: The sulfonic acid group's ability to enhance solubility makes this compound a useful precursor in the production of dyes and pigments. In environmental science, the compound has been investigated for its potential role in wastewater treatment, owing to its capacity to interact with and help degrade environmental pollutants. biosynth.com
The diverse applications highlight the compound's role as a foundational block for creating complex molecules with tailored functions.
Table 2: Selected Research on Derivatives of this compound
| Derivative Class | Investigated Application | Key Research Finding | Source |
|---|---|---|---|
| 2-Amino-benzothiazole-6-sulfonamide Schiff Bases | Diuretic Agents | Certain derivatives showed promising diuretic effects in rat models. | researchgate.net |
| Benzothiazole-6-sulfonamides | Carbonic Anhydrase Inhibitors | Derivatives displayed potent and selective inhibition of hCA II and hCA VII isoforms. | nih.gov |
| 2,6-Disubstituted Benzothiazoles | Anticancer Agents | Modifications at the 2- and 6-positions of the benzothiazole nucleus enhance anticancer activity. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Antitubercular/Antibacterial | Synthesized compounds showed significant activity against M. tuberculosis and Gram-positive bacteria. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMYHVETQRVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559803 | |
| Record name | 1,3-Benzothiazole-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145708-16-3 | |
| Record name | 1,3-Benzothiazole-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-6-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies of Benzo D Thiazole 6 Sulfonic Acid and Its Precursors
Direct Synthetic Routes to Benzo[d]thiazole-6-sulfonic Acid
The direct introduction of a sulfonic acid group onto the benzothiazole (B30560) ring system or the construction of the ring from sulfonated precursors represents the most straightforward approaches to obtaining this compound.
Sulfonation Strategies on the Benzothiazole Core
Direct sulfonation involves the reaction of the pre-formed benzothiazole molecule with a potent sulfonating agent. The inherent reactivity of the benzothiazole ring dictates the position of substitution.
The most common method for the direct synthesis of aryl sulfonic acids is through electrophilic aromatic substitution. libretexts.org For benzothiazole, this is typically achieved by reacting the heterocyclic core with strong sulfonating agents. thieme-connect.de Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a frequently used reagent for this purpose. libretexts.org
The reaction mechanism involves the generation of the electrophile, SO₃ (or its protonated form, ⁺SO₃H), which is then attacked by the electron-rich aromatic ring of the benzothiazole. libretexts.org This attack preferentially occurs at the 6-position of the benzothiazole ring system. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final this compound product. The sulfonation of benzothiazole is a reversible process; heating the sulfonic acid in dilute aqueous acid can reverse the reaction. libretexts.org
Table 1: Parameters for Electrophilic Aromatic Sulfonation
| Reagent | Conditions | Key Aspect | Reference |
|---|---|---|---|
| Fuming Sulfuric Acid (Oleum) | Heating at 100°C for 1 hour (example with 2-(Methylsulfanyl)benzothiazole) | Direct introduction of the -SO₃H group onto the benzothiazole ring. | thieme-connect.de |
| Sulfur Trioxide (SO₃) | Generally requires controlled temperature and reaction time. | SO₃ acts as the potent electrophile in the substitution reaction. | libretexts.org |
While the prompt lists this under direct sulfonation, literature suggests this method is more accurately described as a transformation of a precursor already containing a sulfonic acid group, rather than a direct sulfonation of the benzothiazole core itself. This process is detailed in the following section.
Synthesis from Precursors Bearing the Sulfonic Acid Group
An alternative strategy involves utilizing a starting material that already possesses the sulfonic acid moiety, followed by the construction or modification of the heterocyclic ring.
This synthetic route begins with a benzothiazole derivative that is substituted at the 2-position with an amino group and at the 6-position with a sulfonic acid group (2-aminobenzothiazole-6-sulfonic acid). The process involves converting the 2-amino group into a diazonium salt. Diazotization reactions are typically carried out at low temperatures (0°C and below) using nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.
Following diazotization, the resulting diazonium salt can be subjected to a copper-catalyzed reaction with sulfur dioxide and chlorine. This step facilitates a radical chlorination process, converting the sulfonic acid group into a more reactive sulfonyl chloride group (-SO₂Cl). Copper(II) complexes are known to act as effective catalysts in various organic reactions, including cycloadditions and coupling reactions. mdpi.comrsc.org The intermediate 6-chlorosulfonylbenzothiazole can then be hydrolyzed to yield the final product, this compound.
Synthesis of Key Intermediates for this compound and its Derivatives
One of the most fundamental precursors is 2-aminothiophenol (B119425) . It serves as a cornerstone for building the benzothiazole skeleton. Common synthetic routes to 2-aminothiophenol include:
A two-step process starting from aniline (B41778), which is reacted with carbon disulfide and then hydrolyzed. wikipedia.org
The reduction of 2-nitrobenzenesulfonyl chloride using zinc. wikipedia.org
The reduction of di-(o-nitrophenyl) disulfide with zinc dust in glacial acetic acid, followed by treatment with hydrochloric acid. prepchem.comijpsonline.com
Once 2-aminothiophenol is obtained, it can be condensed with various reagents like aldehydes, carboxylic acids, or their derivatives to form the benzothiazole ring. thieme-connect.detandfonline.comuobabylon.edu.iq
Another crucial intermediate is 2-amino-6-nitrobenzothiazole (B160904) . The nitro group at the 6-position can be chemically transformed (e.g., via reduction to an amino group, followed by diazotization and substitution) to introduce the sulfonic acid group. The synthesis of 2-amino-6-nitrobenzothiazole can be achieved through several methods:
Nitration of 2-acylaminobenzothiazole, where the acyl group serves as a protecting group for the amine. The nitration is typically performed with a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 5-10°C). The acyl group is subsequently removed by saponification to yield the desired product. google.comgoogle.com
A one-pot reaction starting from phenyl thiourea (B124793), which undergoes cyclization and nitration in concentrated sulfuric acid. chembk.com
The reaction of 2-amino-5-nitrothiophenol with a suitable benzaldehyde (B42025) in refluxing pyridine. mdpi.com
The synthesis of 2-aminobenzothiazole-6-sulfonic acid amide , another important precursor, has been accomplished by reacting p-amino sulfanilamide (B372717) with potassium thiocyanate (B1210189) (KSCN) in cold glacial acetic acid, using bromine as a catalyst. tandfonline.com This sulfonamide can then be hydrolyzed to the corresponding sulfonic acid.
Table 2: Summary of Key Intermediate Syntheses
| Intermediate | Starting Material(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Aminothiophenol | Aniline | 1. Carbon disulfide, 2. Hydrolysis | wikipedia.org |
| 2-Aminothiophenol | di-(o-nitrophenyl) disulfide | Zinc dust, glacial acetic acid | prepchem.comijpsonline.com |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | Nitric acid, sulfuric acid (5-15°C), then saponification | google.comgoogle.com |
| 2-Amino-6-nitrobenzothiazole | Phenyl thiourea | Concentrated sulfuric acid, bromine (catalyst), fuming nitric acid | chembk.com |
| 2-Aminobenzothiazole-6-sulfonic acid amide | p-Amino sulfanilamide | KSCN, bromine, glacial acetic acid (0-10°C) | tandfonline.com |
Preparation of 2-Aminobenzothiazole-6-sulfonamide
The synthesis of 2-aminobenzothiazole-6-sulfonamide is a critical step in the pathway to obtaining various functionalized benzothiazole derivatives.
A series of novel 2-aminobenzothiazole (B30445) derivatives carrying a sulfonamide group at the 6-position have been designed and synthesized. researchgate.netnih.gov The synthetic process commences with sulfanilamide and ammonium (B1175870) thiocyanate. researchgate.net In one method, p-methoxy aniline is dissolved in glacial acetic acid and added to ammonium thiocyanate also in glacial acetic acid. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with stirring. researchgate.net
In the synthesis of 2-aminobenzothiazole-6-sulfonamide, the choice of solvent has been found to be crucial for reaction efficiency. Acetic acid and methanol (B129727) were investigated as potential reaction media. unife.it Acetic acid proved to be the more suitable solvent, leading to a higher reaction rate and a good yield of the final product. unife.it
Synthesis of 2-(Chloromethyl)-benzo[d]-thiazole
The synthesis of 2-(chloromethyl)-benzo[d]-thiazole can be achieved through the reaction of 2-aminobenzenethiol with chloroacetic acid. In a common procedure, a mixture of chloroacetic acid and polyphosphoric acid is heated, to which 2-aminobenzenethiol is added, and the mixture is refluxed for several hours. jyoungpharm.org An alternative approach involves heating 2-aminothiophenol and 2-chloroacetic acid in the presence of silica (B1680970) gel. researchgate.net After cooling and basification with sodium hydroxide (B78521), the product is extracted. jyoungpharm.org The resulting 2-(chloromethyl)-benzo[d]-thiazole can be characterized by its spectroscopic data. For instance, in the proton NMR spectrum, the methylene (B1212753) protons (-CH2) typically appear as a singlet around δ 4.96 ppm. jyoungpharm.org
Preparation of Benzo[d]thiazole-2-carbohydrazide
Benzo[d]thiazole-2-carbohydrazide is a key intermediate for the synthesis of various bioactive molecules. rsc.org Its preparation typically starts from ethyl benzo[d]thiazole-2-carboxylate, which is obtained by the cyclization of 2-aminothiophenol with diethyl oxalate. nih.gov The ester is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) and refluxed. nih.govmdpi.com The reaction is monitored by thin-layer chromatography, and upon completion, the mixture is cooled to allow the needle-shaped crystals of benzo[d]thiazole-2-carbohydrazide to form. mdpi.com The product is then collected by filtration and washed. mdpi.com This method has been reported to yield the desired product in high purity and good yield (e.g., 84%). nih.gov
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
| Ethyl benzo[d]thiazole-2-carboxylate | Hydrazine hydrate | Ethanol | 1 hour (reflux) | Benzo[d]thiazole-2-carbohydrazide | 84% |
Table 1: Synthesis of Benzo[d]thiazole-2-carbohydrazide nih.govmdpi.com
General Synthetic Approaches to Benzothiazole Scaffolds with Relevance to Sulfonic Acid Derivatives
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of the benzothiazole framework. A widely used method involves the reaction of 2-aminothiophenols with various carbonyl compounds.
The condensation of 2-aminothiophenol with aldehydes is a common route to 2-substituted benzothiazoles. mdpi.comekb.eg These reactions can be catalyzed by various agents, including acids like p-toluenesulfonic acid (PTSA) or facilitated by solid supports and catalysts like nano-silica triazine dendrimers containing Cu(II). mdpi.comtandfonline.com For instance, the combination of PTSA and CuI has been effectively used to catalyze the one-pot condensation of 2-aminothiophenols and β-oxodithioesters, providing good yields under mild conditions. researchgate.net
Microwave irradiation has also been employed to promote the condensation of 2-aminothiophenols with carboxylic acids, offering a rapid and solvent-free approach. researchgate.net Furthermore, the use of functionalized magnetic nanoparticles bearing sulfonic acid groups has been demonstrated as a reusable and efficient catalyst for the synthesis of benzothiazoles from ortho-aminothiophenol and various aldehydes under ultrasonic conditions, leading to excellent yields in short reaction times. tandfonline.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Aminothiophenol | Aldehydes | Ultrasonic irradiation | 2-Substituted benzothiazoles |
| 2-Aminothiophenol | Carboxylic Acids | Microwave irradiation | 2-Substituted benzothiazoles |
| 2-Aminothiophenols | β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) and CuI | 2-Substituted benzothiazoles |
| Ortho-aminothiophenol | Aldehydes | Fe3O4@SiO2-S-Bu-SO3H MNPs, ultrasonic conditions | 2-Substituted benzothiazoles |
Table 2: Examples of Condensation Reactions for Benzothiazole Synthesis ekb.egtandfonline.comresearchgate.netresearchgate.net
Condensation of 2-Aminothiophenol with Aldehydes and Related Compounds
One of the most fundamental and widely utilized methods for synthesizing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol with aldehydes or related carbonyl compounds. ekb.eg The reaction proceeds through the initial formation of a Schiff base intermediate, which subsequently undergoes oxidative cyclization to yield the final benzothiazole product. ekb.egchemicalbook.com A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently.
Researchers have employed catalysts such as iodine, which promotes the condensation in DMF at 100°C, offering a method that avoids more toxic oxidants. organic-chemistry.org Another approach uses a mixture of hydrogen peroxide and hydrochloric acid (H2O2/HCl) in ethanol at room temperature, which provides excellent yields in a short timeframe. mdpi.com The mechanism is believed to involve the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization and oxidation. ekb.eg Green chemistry principles have driven the development of more benign catalytic systems. For instance, alkyl carbonic acid, formed in situ from CO2 and an alcohol like methanol, has been used to catalyze the reaction under mild conditions. researchgate.net This method is advantageous as it simplifies the work-up procedure. researchgate.net
| Catalyst System | Solvent | Conditions | Yield (%) | Reference |
| Iodine (50 mol%) | DMF | 100°C | 78 | organic-chemistry.org |
| H2O2/HCl | Ethanol | Room Temp, 1h | 85-94 | mdpi.comresearchgate.net |
| NH4Cl | Methanol/Water | Room Temp, 1h | High | mdpi.comnih.gov |
| Urea (B33335) Nitrate | Solvent-free | - | 84-90 | mdpi.com |
| ZnO-beta zeolite | - | - | High | ekb.eg |
| Alkyl carbonic acid | Methanol | 70°C, 2h | - | ekb.egresearchgate.net |
Condensation with Schiff Base Derivatives
An alternative strategy involves the pre-formation of Schiff base derivatives, which are then cyclized to form the benzothiazole ring. This two-step approach allows for the isolation and purification of the intermediate Schiff base. For instance, studies have shown the synthesis of Schiff bases by reacting 2-amino-benzothiazole-6-sulfonic acid amides with various substituted aromatic aldehydes. researchgate.net Similarly, other research describes reacting 2-aminothiophenol (2ATP) with aldehydes to form intermediates that are then treated with acetic acid in ethanol to yield the final benzothiazole Schiff bases in good yields. mdpi.com This method provides a controlled pathway to specific 2-substituted benzothiazoles. researchgate.netmdpi.com
Cyclization Reactions
Intramolecular cyclization reactions represent another major route to the benzothiazole nucleus. These methods typically involve forming a precursor molecule that already contains the necessary atoms and then inducing ring closure.
A common strategy is the cyclization of thiobenzanilides. Visible-light-driven methods can generate sulfur radicals from thiobenzanilides, which then cyclize to form the benzothiazole ring, avoiding harsh conditions and the need for a photocatalyst. Another approach uses phenyliodine(III) bis(trifluoroacetate) (PIFA) to promote the intramolecular cyclization of thiobenzamides, forming the benzothiazole ring under mild conditions at room temperature. mdpi.com
The Jacobsen synthesis, a classical method, involves the cyclization of N-arylthioureas. Different substituted anilines can be reacted with potassium thiocyanate (KSCN) in the presence of an acid and then cyclized with bromine to yield 2-aminobenzothiazole derivatives. indexcopernicus.com For example, 2-amino-6-substituted benzothiazoles can be prepared by the cyclization of p-substituted anilines using ammonium thiocyanate and bromine. indexcopernicus.com
| Starting Material | Reagents/Conditions | Product Type | Reference |
| Thiobenzanilides | Visible Light (blue LED), TEMPO | 2-Substituted Benzothiazoles | |
| Thiobenzamides | PIFA, Trifluoroethanol | 2-Substituted Benzothiazoles | mdpi.com |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II), Cs2CO3, Acetonitrile (B52724) | 2-Aryl/Alkyl Benzothiazoles | indexcopernicus.com |
| p-Substituted Anilines | KSCN, Glacial Acetic Acid, Bromine | 2-Amino-6-substituted Benzothiazoles | indexcopernicus.com |
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of benzothiazole-containing heterocyclic systems.
A notable example is the Biginelli reaction, a one-pot cyclocondensation involving 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or dimedone). rsc.orgnih.gov This reaction leads to the formation of fused pyrimido[2,1-b]benzothiazole derivatives, which are of significant interest in medicinal chemistry. nih.govarkat-usa.org These reactions are often facilitated by various catalysts and can be performed under green conditions, such as using ultrasound irradiation in an eco-friendly solvent like ethanol. tandfonline.com Another three-component reaction involves arylglyoxals, 2-aminobenzothiazole, and 1,3-dicarbonyl compounds in acetic acid to produce pyrimido[2,1-b] mdpi.comCurrent time information in Bangalore, IN.benzothiazoles and mdpi.comCurrent time information in Bangalore, IN.benzothiazolo[3,2-a]quinazolines in good yields. arkat-usa.org
Molecular Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive scaffolds) into a single new chemical entity. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a modified biological activity profile compared to the individual parent molecules.
The benzothiazole scaffold is frequently used in this strategy. For example, researchers have designed and synthesized novel inhibitors for therapeutic targets by creating hybrids of benzothiazole with other heterocyclic rings like 1,2,3-triazole, pyrimidine (B1678525), or quinoxaline. tandfonline.comrsc.orgnih.gov In one study, a series of novel neddylation inhibitors were developed based on a benzothiazole scaffold using a molecular hybridization strategy, leading to a promising compound that effectively suppressed gastric cancer cell growth. nih.gov Another example is the synthesis of benzothiazole-1,2,3-triazole compounds by reacting 2-propargyl thiobenzothiazole with sodium azide (B81097) and benzyl (B1604629) bromides. mdpi.com
One-Pot Synthesis Techniques
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly efficient strategy that minimizes waste and simplifies procedures by avoiding the isolation of intermediates. mdpi.com This approach is closely related to multi-component reactions but also encompasses sequential transformations.
The synthesis of 2-substituted benzothiazoles has been achieved through various one-pot protocols. For example, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol can produce benzothiazoles in good yields under mild conditions. nih.gov Another efficient one-pot method involves the condensation of 2-aminothiophenol with fatty acids under microwave irradiation in solvent-free conditions, providing a rapid and clean route to 2-alkylbenzothiazoles. ajol.info The synthesis of fused heterocyclic systems, such as pyrimido[2,1-b] mdpi.comCurrent time information in Bangalore, IN.benzothiazoles, is also commonly achieved through one-pot, three-component reactions, highlighting the method's utility in building molecular complexity efficiently. arkat-usa.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more sustainable and environmentally benign processes. airo.co.in These approaches focus on using safer reagents, reducing waste, minimizing energy consumption, and employing renewable resources. airo.co.in
Key green strategies in benzothiazole synthesis include:
Green Catalysts: The use of reusable and non-toxic catalysts is a central theme. mdpi.com Heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-S-Bu-SO3H), are particularly attractive as they can be easily separated from the reaction mixture by a magnet and reused multiple times with minimal loss of activity. nih.govtandfonline.com Other green catalysts include ZnO-beta zeolite, urea nitrate, and Brønsted acidic ionic liquids. ekb.egmdpi.comacs.org
Eco-Friendly Solvents: Traditional volatile organic solvents are often replaced with greener alternatives like water, ethanol, or ionic liquids, which are less toxic and often recyclable. airo.co.innih.gov Some methods eliminate the solvent entirely, performing the reaction under solvent-free conditions, which further reduces waste and environmental impact. mdpi.commdpi.com
Energy-Efficient Methods: To reduce energy consumption and reaction times, alternative energy sources are employed. Microwave irradiation has been shown to significantly accelerate the condensation of 2-aminothiophenol with carboxylic acids or chloroacetyl chloride, often leading to higher yields in minutes compared to hours with conventional heating. mdpi.com Similarly, ultrasound irradiation provides a powerful tool for promoting reactions like the multi-component synthesis of benzothiazolo[3,2-a]pyrimidines at room temperature, offering a rapid and efficient protocol. researchgate.nettandfonline.com
| Green Approach | Example | Advantages | Reference |
| Recyclable Catalyst | Fe3O4-supported Lewis acidic ionic liquid | Solvent-free, reusable catalyst, mild conditions | nih.gov |
| Green Solvent | Water | Environmentally benign, often inexpensive | airo.co.in |
| Microwave Irradiation | Condensation with chloroacetyl chloride | Reduced reaction time (10 min), high yield (89%), less time | |
| Ultrasound Irradiation | MCR for pyrimidine derivatives | Short reaction time (10-15 min), high yields (94-97%), room temp | tandfonline.com |
| Solvent-Free Reaction | Condensation with aldehydes using Zn(OAc)2·2H2O | Simple work-up, short reaction times, environmentally benign | mdpi.com |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents in chemical synthesis is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. Several effective solvent-free methods have been developed for the synthesis of benzothiazole derivatives, which are direct precursors to this compound.
One prominent approach involves the condensation of 2-aminothiophenol with various carbonyl compounds. For instance, a series of benzothiazole derivatives have been synthesized in good to excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature without any solvent. researchgate.net This method is notable for its simplicity and short reaction times. researchgate.net Another strategy employs a ball-milling technique with recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst, providing an environmentally friendly and efficient route to benzothiazoles. rsc.org
Solid-supported catalysts are also highly effective under solvent-free conditions. Silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) has been used as a reusable and eco-friendly catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics, yielding benzothiazole derivatives in high yields. doaj.orgresearchgate.net The simple work-up and reusability of the catalyst are significant advantages of this protocol. doaj.org
| Precursors | Catalyst | Conditions | Yield | Reference |
| 2-Aminothiophenol, Benzoyl chloride | None | Room Temperature, Solvent-free | 92% | researchgate.net |
| 2-Aminothiophenol, Aromatic benzoyl chlorides | None | Room Temperature, Solvent-free | Good to Excellent | researchgate.net |
| o-Substituted aminoaromatics, Acyl chlorides | NaHSO₄-SiO₂ | Solvent-free | High | doaj.org |
| 2-Aminothiophenol, Aldehydes | ZnO-NPs | Ball-milling, Solvent-free | High | rsc.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of the benzothiazole core structure.
A rapid and efficient method for synthesizing 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, which are related precursors, has been developed using microwave irradiation (MWI). nih.gov The reaction times were significantly shortened compared to traditional heating. nih.gov Comparative studies have consistently shown that microwave-assisted methods can reduce reaction times from hours to minutes and increase yields significantly. nih.govscielo.br For example, one study reported a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield for the synthesis of various benzothiazole derivatives compared to conventional heating. nih.gov
Microwave synthesis can also be combined with other green chemistry principles. A highly efficient method for synthesizing 2-alkylbenzothiazoles involves the condensation of 2-aminothiophenol and aliphatic aldehydes under solvent-free and microwave irradiation conditions, using active carbon/silica gel as a support. jst.go.jpnih.gov Another innovative approach uses waste curd water as a green solvent for the synthesis of 2-arylbenzothiazoles under microwave irradiation, achieving high yields without the need for additional catalysts. bohrium.com Furthermore, catalyst-free and solvent-free one-pot, three-component reactions have been developed under microwave irradiation to produce complex benzothiazole-fused pyranopyrimidine derivatives. researchgate.net
| Synthesis Method | Key Features | Reaction Time | Yield | Reference(s) |
| Microwave-Assisted Phase Transfer Catalysis | Combined effects of MW and PTC | Short | 94% (for 2-(2-Chlorophenyl)-benzothiazole) | tandfonline.com |
| MWI for 6-acyl-1,3-benzothiazol-2(3H)-one | Rapid, efficient | Shorter than conventional | Not specified | nih.gov |
| MW vs. Conventional Heating | Time and yield comparison | 3-10 min (MW) vs. 2-8 h (Conventional) | 3-113% increase with MW | nih.gov |
| Solvent-Free MW Synthesis | Active carbon/silica gel catalyst | Not specified | High | jst.go.jpnih.gov |
| MW Synthesis in Curd Water | Green solvent, catalyst-free | Not specified | 82-96% | bohrium.com |
Ionic Liquid Catalysis
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents and catalysts due to their low volatility, thermal stability, and recyclability. They have proven to be highly effective in the synthesis of benzothiazole precursors.
Brønsted acidic ionic liquids (BAILs) are particularly useful. They can catalyze the condensation of o-aminothiophenols with aldehydes under solvent-free (neat) conditions at room temperature to produce benzothiazoles. aip.org Various acidic ILs, such as triethylammonium (B8662869) hydrogen sulfate (B86663) and 2-pyrrolidonium hydrogen sulfate, have been shown to be efficient, reusable catalysts for these transformations under solvent-free conditions at 80 °C. ajol.inforesearchgate.net A reusable Brønsted acidic ionic liquid gel, prepared by treating an IL with tetraethyl orthosilicate, has also been developed as a heterogeneous catalyst, simplifying product separation. acs.org
Ionic liquids can also facilitate novel reaction pathways. For example, acetate-based ILs like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) can efficiently catalyze the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) and a hydrosilane at mild temperatures and low pressures. acs.org A novel benoxazolone-based ionic liquid has been shown to catalyze this reaction under solvent-free and ambient conditions (30 °C, 0.1 MPa CO₂). rsc.org Another approach utilizes an ionic liquid immobilized on magnetic nanoparticles, which allows for easy recovery and recycling of the catalyst. nanomaterchem.com
| Catalyst System | Precursors | Conditions | Yield | Reference |
| [Et₃NH]HSO₄ | Aromatic aldehydes, 2-aminobenzothiazole, β-naphthol | Solvent-free, 80 °C | 89-96% | researchgate.net |
| [Hnhp]HSO₄ | Aromatic aldehydes, 2-aminobenzothiazole, β-naphthol | Solvent-free, 80 °C | 90-96% | researchgate.net |
| Brønsted acidic IL | o-Aminothiophenols, Aldehydes | Neat, Room Temperature | Not specified | aip.org |
| [Bmim][OAc] | 2-Aminothiophenols, CO₂, Hydrosilane | 60 °C, 0.5 MPa | High | acs.org |
| [P₄₄₄₄][Benoxa] | 2-Aminothiophenols, CO₂, Hydrosilanes | Solvent-free, 30 °C, 0.1 MPa | Good to Excellent | rsc.org |
| Brønsted acidic IL gel | o-Aminothiophenols, Aldehydes | Solvent-free, 130 °C | High | acs.org |
Biomass-Derived Catalysts
The use of renewable resources for the production of catalysts and chemicals is a rapidly growing area of green chemistry. Biomass-derived materials offer a sustainable alternative to traditional fossil fuel-based feedstocks.
Cellulose-derived dihydrolevoglucosenone (DLGO, Cyrene™) has been employed as a renewable catalytic solvent for the reductive conversion of CO₂ with aminothiophenols, using a reductant like PhSiH₃, to form benzothiazoles. researchgate.netchemrevlett.com This system is notable for proceeding without any additional catalyst, base, or additive and combines CO₂ transformation with biomass utilization. chemrevlett.com Another bio-based platform chemical, isosorbide, derived from glucose, has been used as a nucleophile in reactions to create novel benzothiazole-containing imidates, highlighting the potential for conjugating bio-based feedstocks with key heterocyclic scaffolds. d-nb.info
Solid catalysts derived from biomass are also effective. Chemically activated carbon produced from rice husk has been demonstrated as an excellent catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes in aqueous ethanol at room temperature, providing superior yields (95–98%). researchgate.net This catalyst is biodegradable and can be easily separated and recycled. researchgate.net Furthermore, sulfonated carbon catalysts derived from various biomass sources are recognized as efficient and environmentally friendly solid acid catalysts for a range of chemical transformations, including those relevant to the synthesis of heterocyclic precursors. researchgate.netrsc.org For example, magnetic sulfonic acid catalysts synthesized from renewable chitosan (B1678972) have been developed for esterification reactions, and such materials hold promise for acid-catalyzed cyclizations in benzothiazole synthesis. researchgate.net
| Catalyst/Solvent | Precursors | Key Features | Yield | Reference |
| Dihydrolevoglucosenone (DLGO) | o-Aminothiophenols, CO₂, PhSiH₃ | Renewable catalytic solvent, catalyst-free | Good to Excellent | researchgate.netchemrevlett.com |
| Rice Husk Activated Carbon | 2-Aminothiophenol, Aromatic aldehydes | Biodegradable, recyclable catalyst | 95-98% | researchgate.net |
| Isosorbide | 2-Aminobenzothiazole-derived aldimines | Renewable diol feedstock | Not specified | d-nb.info |
| Chitosan-derived magnetic sulfonic acid | Oleic acid, Methanol (for biodiesel test) | Renewable, reusable solid acid catalyst | Not specified for benzothiazoles | researchgate.net |
Chemical Transformations and Functionalization of Benzo D Thiazole 6 Sulfonic Acid and Derivatives
Oxidation Reactions
Formation of Sulfonyl Chloride Derivatives
The conversion of benzo[d]thiazole-6-sulfonic acid to its corresponding sulfonyl chloride is a critical step for subsequent functionalization, particularly for the synthesis of sulfonamides. One documented method involves the chlorination of 6-sulfonic acid benzothiazole (B30560) with thionyl chloride (sulfur oxychloride). This reaction is a key transformation for creating the highly reactive sulfonyl chloride group, which is an essential precursor for various derivatives. google.com
A common route to obtain the precursor, 6-sulfonic acid benzothiazole, starts from 2-amino-6-sulfahydantoin benzothiazole, which undergoes a diazotization reaction. google.com While effective, this pathway can present challenges related to reproducibility and environmental concerns, making the development of milder and more efficient methods an area of active research. google.com Alternative methods for preparing aryl sulfonyl chlorides from aryl sulfonic acids often utilize various chlorinating agents under neutral or mild conditions to circumvent the harshness of traditional protocols. researchgate.netorganic-chemistry.orgekb.eg
Table 1: Synthesis of Benzo[d]thiazole-6-sulfonyl chloride
| Starting Material | Reagent | Product | Reference |
| This compound | Thionyl chloride (SOCl₂) | Benzo[d]thiazole-6-sulfonyl chloride | google.com |
Functionalization at Specific Positions of the Benzothiazole Core and Substituents
The benzothiazole ring system and its substituents can be modified through various reactions, including acylation and alkylation, to introduce diverse functional groups and build molecular complexity.
Acylation Reactions
Acylation of benzothiazole derivatives is a versatile method for introducing carbonyl functionalities. For instance, 2-aminobenzo[d]thiazole-6-sulfonamide can be readily acylated with chloroacetyl chloride. This reaction typically occurs at the 2-amino group, yielding an N-acylated product, specifically 2-(chloroacetamido)benzo[d]thiazole-6-sulfonamide. researchgate.net This intermediate is particularly useful as the α-chloro group provides a reactive site for further nucleophilic substitutions. researchgate.netnih.gov The reaction is generally carried out in a solvent mixture such as DMF and THF. researchgate.net This acylation step is fundamental for creating precursors that can be further elaborated into more complex molecules with potential biological activities. researchgate.netnih.govnih.gov
Table 2: Acylation of 2-Aminobenzo[d]thiazole-6-sulfonamide
| Reactant | Reagent | Solvent | Product | Reference |
| 2-Aminobenzo[d]thiazole-6-sulfonamide | Chloroacetyl chloride | DMF/THF | 2-(Chloroacetamido)benzo[d]thiazole-6-sulfonamide | researchgate.net |
Alkylation Reactions
Alkylation of the benzothiazole nucleus can be achieved through various methods. Reactions of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) result in N-alkylation at the endocyclic nitrogen atom. mdpi.com This process forms 2-amino-1,3-benzothiazolium iodides, which can be isolated in good yields. mdpi.com
Furthermore, the sulfonamide group itself can be subject to alkylation. For example, after an initial sulfonylation of a 2-aminothiazole, the resulting sulfonamide can undergo subsequent alkylation reactions, which can modify the compound's properties. nih.gov These alkylation strategies expand the chemical space accessible from benzothiazole precursors.
Reactions of the Sulfonamide Group
The sulfonamide functional group is a cornerstone in medicinal chemistry. In the context of benzothiazole derivatives, the reactivity of this group allows for the synthesis of a wide array of compounds.
Reactions with Sulfur Nucleophiles
The intermediate, 2-(chloroacetamido)benzo[d]thiazole-6-sulfonamide, serves as an excellent substrate for reactions with various nucleophiles, including those containing sulfur. Research has shown that the α-chloro amide derivative readily reacts with sulfur nucleophiles in the presence of a base like anhydrous potassium carbonate in a DMF solvent system. researchgate.net
This nucleophilic substitution reaction has been successfully employed with a range of sulfur-containing compounds, leading to the formation of new carbon-sulfur bonds and yielding diverse benzothiazole-6-sulfonamide derivatives. researchgate.net
Table 3: Reaction of 2-(Chloroacetamido)benzo[d]thiazole-6-sulfonamide with Sulfur Nucleophiles
| Substrate | Nucleophile | Conditions | Product Type | Reference |
| 2-(Chloroacetamido)benzo[d]thiazole-6-sulfonamide | Sulfur Nucleophiles (e.g., thiols) | Anhydrous K₂CO₃, DMF | Substituted thioether derivatives | researchgate.net |
Reactions with Nitrogen Nucleophiles
The benzothiazole nucleus, particularly when substituted with a good leaving group at the 2-position, is susceptible to attack by nitrogen nucleophiles. A prominent example is the synthesis of 2-hydrazinobenzothiazole (B1674376) derivatives.
2-Hydrazinobenzothiazole can be prepared through the reaction of the potassium salt of benzothiazole-2-sulfonic acid with hydrazine (B178648) hydrate (B1144303) chemicalpapers.com. Alternatively, it can be synthesized by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine hydrate researchgate.net. The resulting 2-hydrazinobenzothiazole is a versatile intermediate that can undergo further reactions. For instance, it reacts with anhydrides of dicarboxylic acids, such as phthalic and maleic anhydrides, to form N'-substituted monohydrazides of dicarboxylic acids. These products can then be cyclized and acetylated by treatment with acetic anhydride (B1165640) chemicalpapers.com.
The reaction conditions for the formation of these hydrazides typically involve dissolving 2-hydrazinobenzothiazole in heated ethanol (B145695), followed by the portion-wise addition of the dicarboxylic acid anhydride with stirring. The product crystallizes upon cooling chemicalpapers.com.
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Conditions |
|---|---|---|---|---|
| 2-Hydrazinobenzothiazole | Phthalic Anhydride | N'-Benzothiazolyl-monohydrazide of Phthalic Acid | 96% Ethanol | Heating, followed by cooling to 20°C |
| 2-Hydrazinobenzothiazole | Maleic Anhydride | N'-Benzothiazolyl-monohydrazide of Maleic Acid | 96% Ethanol | Heating, followed by cooling to 20°C |
Knoevenagel Condensation of Benzothiazole Sulfones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product wikipedia.org. Generally, benzothiazoles are considered to be outside the scope of the Knoevenagel condensation jst.go.jpnih.gov. The methyl group in 2-methylbenzothiazole (B86508) is typically not acidic enough to be deprotonated by the weak bases usually employed as catalysts in this reaction jst.go.jp.
However, modifications to the benzothiazole structure or the reaction conditions can facilitate a Knoevenagel-type condensation. For instance, the condensation reaction between 2-methylbenzothiazole and an appropriate aldehyde has been achieved in dimethyl sulfoxide (B87167) (DMSO) with aqueous potassium hydroxide (B78521) as the base diva-portal.org. This suggests that with a sufficiently strong base, the deprotonation of the 2-methyl group can occur, initiating the condensation.
Furthermore, increasing the electron-withdrawing nature of the benzothiazole ring system can enhance the acidity of the 2-methyl protons. It has been shown that 2-methyl-thiazolo[4,5-b]pyrazines, which contain an electron-deficient pyrazine (B50134) ring fused to the thiazole (B1198619), undergo Knoevenagel condensation smoothly with aldehydes in the presence of piperidine (B6355638) and acetic acid jst.go.jp. This indicates that the introduction of strong electron-withdrawing groups, such as a sulfone group at the 6-position of the benzothiazole ring, could potentially activate the 2-methyl group for Knoevenagel condensation.
Bromination Reactions
Electrophilic aromatic substitution, such as bromination, is a common method for the functionalization of aromatic rings. The position of substitution on the benzothiazole ring is influenced by the existing substituents. In the case of aminobenzothiazoles, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene (B151609) ring portion of the molecule rsc.org.
For this compound, the sulfonic acid group is a deactivating, meta-directing group. Therefore, electrophilic bromination would be expected to occur at a position meta to the sulfonic acid group, which would be the 5- or 7-position. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) nih.gov. The reaction conditions, including temperature, can be adjusted to control the selectivity of the bromination nih.gov. For substrates that are less reactive, a Lewis acid catalyst may be required to facilitate the reaction masterorganicchemistry.com.
Reactions with Carbon Disulfide and Alkylating Agents
The reaction of benzothiazole derivatives with carbon disulfide is a key step in the synthesis of 2-mercaptobenzothiazole and its derivatives. The industrial synthesis of 2-mercaptobenzothiazole involves the high-temperature reaction of aniline (B41778) with carbon disulfide in the presence of sulfur wikipedia.orggoogle.com. A more traditional laboratory synthesis involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide wikipedia.org.
Once formed, the thiol group of 2-mercaptobenzothiazole can be readily S-alkylated using various alkylating agents to yield 2-alkylthiobenzothiazoles. These thioethers can be further oxidized to the corresponding sulfones wikipedia.org.
Hydrolysis of Benzothiazole-containing Compounds
The stability of the benzothiazole ring to hydrolysis can vary depending on the substituents present. Certain 2-arylbenzothiazole derivatives have been designed as fluorogenic enzyme substrates, which undergo hydrolysis catalyzed by specific enzymes such as aminopeptidases, esterases, and phosphatases nih.gov. This enzymatic hydrolysis leads to the release of a fluorescent product, allowing for the detection of the enzyme activity nih.gov. This application highlights that the benzothiazole core can be stable under physiological conditions but can be cleaved when specific functional groups susceptible to hydrolysis are incorporated into the molecule.
Reactions Leading to Bi- and Polycyclic Benzothiazole Systems
A notable example of the formation of a bicyclic benzothiazole system is the synthesis of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS. A patented method for the synthesis of ABTS involves a multi-step process starting from N-ethylaniline google.com.
The key steps in this synthesis are:
Reaction of N-ethylaniline with a thiocyanate (B1210189) to produce N-ethyl-N-phenylthiourea.
Reaction of the thiourea (B124793) with elemental bromine to yield N-ethyl-2-iminobenzothiazoline hydrobromide.
Reaction of the iminobenzothiazoline hydrobromide with hydrazine hydrate to form the key intermediate, 2,2'-azino-bis(3-ethylbenzothiazole).
Sulfonation of this intermediate using concentrated sulfuric acid to introduce the sulfonic acid groups at the 6-position of each benzothiazole ring.
Neutralization with ammonia (B1221849) water to obtain the final product, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) google.com.
| Step | Starting Material | Reagents | Key Intermediate |
|---|---|---|---|
| 1 | N-Ethylaniline | Thiocyanate, Concentrated Hydrochloric Acid | N-Ethyl-N-phenylthiourea |
| 2 | N-Ethyl-N-phenylthiourea | Elemental Bromine | N-Ethyl-2-iminobenzothiazoline hydrobromide |
| 3 | N-Ethyl-2-iminobenzothiazoline hydrobromide | Hydrazine Hydrate | 2,2'-Azino-bis(3-ethylbenzothiazole) |
| 4 | 2,2'-Azino-bis(3-ethylbenzothiazole) | Concentrated Sulfuric Acid | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |
Cyclocondensation Reactions to Form Fused Heterocycles
Cyclocondensation reactions are a powerful synthetic strategy for constructing complex molecular architectures, and they have been extensively applied to benzo[d]thiazole derivatives to generate a variety of fused heterocyclic systems. In these reactions, the benzothiazole scaffold acts as a building block, wherein functional groups—typically an amino or hydrazinyl group at the 2-position—participate in condensation and subsequent intramolecular cyclization with a suitable polyfunctional reagent. This methodology provides an efficient pathway to tricyclic and polycyclic compounds where a new heterocyclic ring is annulated to the benzothiazole core, significantly expanding the structural diversity and potential applications of this privileged scaffold.
The reactivity of derivatives such as 2-aminobenzo[d]thiazole in multicomponent reactions is particularly noteworthy. One-pot, three-component reactions involving an aldehyde and a compound with an active methylene (B1212753) group, such as a β-ketoester or 1,3-diketone, have emerged as a highly effective method for synthesizing fused systems like pyrimido[2,1-b]benzothiazoles. researchgate.netnih.gov These reactions often proceed through a cascade mechanism involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclocondensation and dehydration. researchgate.netnih.gov
Similarly, the 2-hydrazinylbenzo[d]thiazole moiety serves as a key precursor for creating fused five-membered rings, such as triazoles. nih.gov The condensation of the hydrazinyl group with reagents containing appropriate functionalities leads to the formation of these fused systems. Another prominent example is the synthesis of imidazo[2,1-b]benzothiazoles, which can be achieved through the reaction of 2-aminobenzothiazole (B30445) derivatives with an aldehyde and an isocyanide, showcasing the versatility of the benzothiazole core in constructing diverse fused heterocycles. nih.govnih.gov
The following table summarizes representative examples of cyclocondensation reactions used to form fused heterocycles from benzothiazole derivatives.
| Starting Benzothiazole Derivative | Reagents | Catalyst/Conditions | Fused Heterocycle Formed | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | Aromatic Aldehyde, Ethyl Acetoacetate (B1235776) | Bentonite/Ti(IV), 80 °C, Solvent-free | Pyrimido[2,1-b]benzothiazole derivative | Good to Excellent | researchgate.net |
| 2-Aminobenzothiazole | Aromatic Aldehyde, 1,3-Diketone | Sc(OTf)3, Microwave, Solvent-free | Pyrimido[2,1-b]benzothiazole derivative | High | nih.gov |
| 2-Aminobenzothiazole-6-sulfonamide | Indole-3-carbaldehyde, Aryl Isocyanide | P2O5/SiO2 | 3-Aminoimidazo[2,1-b]benzothiazole derivative | Not specified | nih.gov |
| 6-Substituted 2-hydrazinylbenzothiazoles | Aromatic Ketones, then Vilsmeier-Haack Reagent (POCl3/DMF) | Multistep process | Benzothiazole-4-formylpyrazole derivative | 65-85 | nih.gov |
Advanced Characterization Techniques and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of Benzo[d]thiazole-6-sulfonic acid and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the benzothiazole (B30560) core. For instance, in a study of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides, the protons of the benzothiazole moiety displayed doublet signals at approximately δ 7.99 and 8.08 ppm, with coupling constants (J) of 8.1 and 7.5 Hz, respectively. nih.gov Another investigation on related compounds showed multiple signals for the benzothiazole protons in the range of δ 7.96–7.98 and 8.05–8.08 ppm. nih.gov The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring of the benzothiazole system. The number of hydrogen bond donors and acceptors in the molecule, one and five respectively for the parent compound, also influences the spectral features.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) | Reference |
| Benzothiazole Protons | 7.99, 8.08 | Doublet | 8.1, 7.5 | nih.gov |
| Benzothiazole Protons | 7.96-7.98, 8.05-8.08 | Multiplet | nih.gov |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound derivatives, the ¹³C NMR spectrum shows distinct signals for the carbons of the benzothiazole core and the sulfonic acid group. In a study of a derivative, the carbons of the benzothiazole moiety were observed at chemical shifts including δ 153.1 ppm for the S-C=N carbon and other aromatic carbons appearing between δ 119.6 and 138.8 ppm. nih.gov The electron-withdrawing nature of the sulfonic acid group influences the chemical shifts of the adjacent carbon atoms, providing key structural information.
| Carbon | Chemical Shift (δ, ppm) | Reference |
| S-C=N Carbon | 153.1 | nih.gov |
| Aromatic Carbons | 119.6 - 138.8 | nih.gov |
Two-dimensional NMR Experiments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are powerful tools for establishing connectivity between protons in a molecule. mdpi.com While specific 2D NMR data for this compound is not extensively detailed in the provided context, the application of such techniques is crucial for unambiguously assigning the proton signals of the complex aromatic spin systems present in its derivatives. mdpi.com These experiments help to trace the J-coupling networks between neighboring protons, confirming their relative positions on the benzothiazole ring. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS is used for precise molecular weight validation. In one study, a derivative, benzo[d]thiazole-6-sulfonyl fluoride, was analyzed by HRMS-ESI, and the calculated mass for [M+H]⁺ was 217.9740, with the found mass being 217.9747, confirming its elemental composition. semanticscholar.org
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ (for Benzo[d]thiazole-6-sulfonyl fluoride) | 217.9740 | 217.9747 | semanticscholar.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules like sulfonic acids. It is used to generate ions from a solution, which are then analyzed by the mass spectrometer. In the analysis of benzothiazole derivatives, ESI-MS is often employed to obtain the mass spectrum. For instance, benzothiazole-2-sulfonic acid is detected in the negative ion mode using ESI-MS. nih.govresearchgate.net This technique is sensitive and allows for the detection of the deprotonated molecule [M-H]⁻, which is characteristic of acidic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For polar compounds like this compound, LC-MS is particularly effective.
In a typical LC-MS analysis, the compound is first separated on a liquid chromatography column. Due to its polar nature, a reverse-phase (RP) column, such as a C18 column, is often employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as phosphoric acid or formic acid to improve peak shape and ionization efficiency. For instance, one method specifies a retention time of 6.8 minutes on a C18 column using a mobile phase of 0.1% phosphoric acid in acetonitrile.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. Due to the presence of the acidic sulfonic acid group, this compound is readily ionized in negative ion mode, forming a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this ion is then measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. The molecular formula of this compound is C₇H₅NO₃S₂, corresponding to a molecular weight of approximately 215.3 g/mol .
LC-MS methods have been developed for the determination of various benzothiazoles, including the sulfonic acid derivative, in complex matrices like municipal wastewater. These methods often require two separate LC-MS runs to detect a diverse range of analytes, with this compound being detected in the negative ion mode. nih.govresearchgate.net The limits of quantification for such methods can be in the range of 20 to 200 ng/L in treated wastewater. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structure.
Key vibrational frequencies for benzothiazole derivatives include:
S=O Stretching: The sulfonic acid group is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1180 cm⁻¹ and 1040 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives rise to a stretching vibration, often observed around 1629 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring typically appear in the region of 1450-1600 cm⁻¹.
C-S Stretching: The carbon-sulfur bond in the thiazole ring has a characteristic stretching vibration, which can be observed in the fingerprint region of the spectrum.
N-H and O-H Stretching: In related benzothiazole sulfonamides, N-H stretching vibrations are observed in the range of 3266-3437 cm⁻¹. nih.govmdpi.com The O-H stretching of the sulfonic acid group would be expected as a broad band in the high-frequency region of the spectrum.
The following table summarizes some of the characteristic IR absorption bands observed for related benzothiazole derivatives.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3266 - 3437 |
| C=O | Stretching | 1624 - 1681 |
| C=N | Stretching | ~1629 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O | Stretching | 1040, 1180 |
| C-S | Stretching | 628 - 663 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound and its derivatives. Due to the compound's polarity, reversed-phase HPLC is the most common mode of separation.
A typical HPLC system for the analysis of this compound would utilize a C18 stationary phase. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the sulfonic acid group and achieve good peak symmetry.
For instance, a reported HPLC method for a related compound, 2-amino-6-benzothiazolesulfonic acid, uses a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com The retention time for this compound itself has been reported as 6.8 minutes on a C18 column with a mobile phase of 0.1% H₃PO₄/acetonitrile. The purity of synthesized benzothiazole derivatives is often confirmed by HPLC, with purities typically exceeding 96%. nih.gov
The development of analytical methods for determining benzothiazoles in environmental samples, such as water and wastewater, heavily relies on HPLC with UV detection. d-nb.info These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction
For example, the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole reveals that the benzothiazole ring system is planar. researchgate.net The crystal structures of other benzothiazole derivatives often show stabilization through intermolecular hydrogen bonding. researchgate.net In the case of this compound, the sulfonic acid group would be expected to participate in extensive hydrogen bonding networks, influencing the crystal packing.
Crystallographic studies of related compounds have shown that benzothiazole derivatives can crystallize in various space groups, such as the monoclinic space group P21/n. researchgate.net The unit cell parameters for a related compound were determined as a = 10.842(9) Å, b = 5.750(7) Å, c = 12.964(6) Å, and β = 110.13(6)°. researchgate.net
Elemental Analysis (CHN, etc.)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of sulfur (S) would also be a key element to quantify for this particular compound.
The theoretical elemental composition of this compound (C₇H₅NO₃S₂) is:
Carbon: 38.88%
Hydrogen: 2.33%
Nitrogen: 6.48%
Oxygen: 22.20%
Sulfur: 29.91%
In the characterization of newly synthesized benzothiazole derivatives, the experimentally determined elemental composition is compared to the calculated theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and proposed chemical formula. nih.govarabjchem.orgtandfonline.com
Other Spectroscopic and Analytical Methods for Compound Characterization
Beyond the primary techniques discussed, other spectroscopic and analytical methods can provide further characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, although not explicitly detailed in the provided outline for this specific compound, is a powerful tool for elucidating the precise connectivity of atoms. For benzothiazole derivatives, ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a key technique for studying the electronic transitions within a molecule. For benzothiazole derivatives, the absorption maxima (λmax) are influenced by the substituents on both the benzothiazole core and any attached aryl groups, which can alter the electron density of the compound. unife.it
In a study of 2-arylbenzothiazole derivatives, the UV absorption spectra were measured from 290 to 400 nm. unife.it For instance, 2-(2-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acid exhibited a λmax at 338.5 nm. unife.it This region of the electromagnetic spectrum is particularly relevant for applications such as UV filtering. The spectral properties of these compounds are often compared to standards like 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a known UVB filter. unife.itresearchgate.net The design of experiments to assess the stability of compounds like this compound under light exposure involves tracking photodegradation using UV spectroscopy.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. theses.czlibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. theses.czlibretexts.orgquora.com
In the synthesis of benzothiazole derivatives, TLC is performed on silica (B1680970) gel plates (e.g., silica gel 60 F254). theses.cz The separation of components is based on their differential affinities for the stationary phase (silica gel) and the mobile phase (a selected solvent system). libretexts.org By spotting the reaction mixture on the TLC plate and developing it with an appropriate eluent, chemists can visualize the disappearance of reactant spots and the appearance of product spots over time. quora.com This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification. quora.com For compounds that are difficult to visualize, adding a small amount of a modifying agent like acetic acid or triethylamine (B128534) to the eluent can improve the separation and spot definition. libretexts.org
Melting Point Determination
Melting point determination is a fundamental technique used to assess the purity of a crystalline solid. A pure compound will have a sharp and well-defined melting point range, whereas impurities tend to broaden and depress the melting range.
For benzothiazole derivatives, melting points are typically measured using a melting point apparatus and are often reported as uncorrected values. theses.cz For example, the melting point of 2-(2-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acid was reported to be above 250 °C. unife.it It is a standard characterization parameter included in the synthesis and analysis of new compounds.
| Compound | Melting Point (°C) |
| 2-(2-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acid | >250 |
| Analogous sulfonamide derivatives | 204–230 |
Data sourced from multiple studies for comparative purposes. unife.it
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of materials. In the context of materials science, TGA can be used to characterize catalysts and nanocomposites that may incorporate benzothiazole sulfonic acid functionalities. For instance, in the characterization of a novel heterogeneous acidic catalyst, TGA was used to assess its thermal stability. researchgate.net Designing experiments to evaluate the thermal stability of this compound involves heating samples at a controlled rate and analyzing the decomposition products, often in conjunction with mass spectrometry (TGA-MS).
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. In the study of heterogeneous catalysts, which can be used in the synthesis of benzothiazole derivatives, SEM is employed to analyze the catalyst's structure. researchgate.net For example, SEM images of sulfonic-acid-functionalized activated carbon, used as a catalyst for benzothiazole synthesis, reveal details about its surface features. researchgate.net Similarly, the morphology of nanocatalysts like AlFe2O4@SiO2–SO3H, used for synthesizing 2-thioarylbenzoazoles, is examined using SEM to understand its structural characteristics and particle distribution. rsc.org
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nanoscience.comthermofisher.combruker.com It is often coupled with SEM (SEM-EDS). nanoscience.com When the sample is bombarded by the electron beam in an SEM, atoms within the sample emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. nanoscience.combruker.com
In the context of materials containing sulfonic acid groups, EDS is used to confirm the presence and distribution of key elements. For a catalyst like Fe3O4@SiO2@(CH2)3–urea (B33335)–thiazole sulfonic acid chloride, EDS analysis confirmed the presence of iron, oxygen, silicon, carbon, nitrogen, sulfur, and chlorine, verifying the successful functionalization of the nanoparticles. researchgate.net Similarly, for an AlFe2O4@SiO2–SO3H nanocatalyst, EDS analysis confirmed a well-defined elemental composition with a significant amount of sulfur, which is crucial for its catalytic activity. rsc.org
BET Surface Area Analysis
The Brunauer-Emmett-Teller (BET) surface area analysis is a technique used to determine the specific surface area of a material. catalysis.blog This is particularly important for porous materials, such as catalysts and adsorbents, where a high surface area often correlates with higher reactivity or adsorption capacity. catalysis.blogresearchgate.net The method involves measuring the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid at liquid nitrogen temperature. catalysis.blogmtoz-biolabs.com
For porous polymers linked by benzothiazole and benzoxazole, BET analysis showed high surface areas ranging from 698 to 1011 m²/g⁻¹, which is a key factor in their considerable CO2 storage capacity. researchgate.net The analysis provides crucial data for comparing the performance of different materials and understanding how their structure influences their function. catalysis.blog
Cyclic Voltammetry (CV)
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable information on the potentials at which oxidation and reduction events occur, the reversibility of these processes, and the stability of the resulting species. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the cyclic voltammetric behavior of this compound.
While research on the electrochemical properties of various benzothiazole derivatives is available, direct experimental data for this compound, including its characteristic oxidation and reduction potentials, peak currents, and electron transfer kinetics, has not been reported. Studies on related compounds, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and other substituted benzothiazoles, indicate that the benzothiazole core is electrochemically active. The presence of the sulfonic acid group at the 6-position is expected to influence the electronic properties of the benzothiazole ring system, and consequently, its redox behavior. However, without empirical data, any discussion on its specific electrochemical characteristics remains speculative.
Based on the available search results, it is not possible to generate a detailed article focusing solely on the theoretical and computational studies of “this compound.” The provided search snippets contain information on the parent compound, benzothiazole, and other derivatives, but they lack specific quantum chemical calculations, molecular dynamics simulations, or related data for the this compound variant.
To maintain scientific accuracy and strictly adhere to the user's request of focusing only on the specified compound, creating the article is not feasible without specific data for this compound. Using data from other benzothiazole derivatives would be scientifically inaccurate and would violate the core instructions of the prompt.
Theoretical and Computational Studies
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks
Specific experimental or computational studies detailing the hydrogen bonding networks in the crystal structure of Benzo[d]thiazole-6-sulfonic acid have not been reported. Generally, the presence of both a sulfonic acid group (-SO₃H) and the nitrogen atom in the thiazole (B1198619) ring would be expected to lead to significant hydrogen bonding. The sulfonic acid group can act as a strong hydrogen bond donor, while the oxygen atoms of the sulfonate and the nitrogen atom of the thiazole can act as hydrogen bond acceptors. This would likely result in a complex and stable three-dimensional network, significantly influencing the compound's crystal packing and physical properties. However, without specific crystallographic data, the precise nature of these networks remains speculative.
Hirshfeld Surface Analysis and Fingerprint Plots
A Hirshfeld surface analysis for this compound has not been published. This type of analysis, which is crucial for quantifying and visualizing intermolecular contacts in a crystal, depends on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been reported for this specific compound, the generation of Hirshfeld surfaces and the corresponding 2D fingerprint plots to detail the relative contributions of different intermolecular interactions (such as H···H, O···H, N···H, etc.) cannot be performed.
Applications in Catalysis and Advanced Materials Science
Role as Catalyst or Reaction Medium in Organic Synthesis
Benzo[d]thiazole-6-sulfonic acid can function as a catalyst or a reaction medium in various organic syntheses. The presence of the sulfonic acid group imparts acidic properties, enabling it to catalyze acid-mediated reactions. Its utility as a reagent is noted in facilitating reactions and enhancing yields in synthetic organic chemistry.
Derivatives of benzothiazole (B30560) are instrumental as building blocks in organic synthesis for creating a variety of therapeutic agents. The high reactivity of the C-2 amino group, in particular, is a key factor in its bioactivity. Substituted aromatic aldehydes can be combined with 2-amino-benzothiazole-6-sulfonic acid amides to produce Schiff base derivatives, which are of interest for their potential biological activities. researchgate.net
Development of Novel Catalysts Utilizing the Benzothiazole-6-sulfonic Acid Moiety
The structural framework of this compound has inspired the development of a new generation of catalysts. By incorporating the benzothiazole-6-sulfonic acid moiety into more complex systems, researchers have engineered catalysts with enhanced activity, selectivity, and reusability.
Nanocatalysts
Nanocatalysts have gained prominence due to their high surface-area-to-volume ratio and unique electronic properties. The functionalization of nanoparticles with sulfonic acid groups, including those derived from or analogous to this compound, has led to highly efficient catalytic systems.
CoFe2O4 and AlFe2O4@SiO2–SO3H: A notable example is the use of sulfonic acid-functionalized cobalt ferrite (B1171679) (CoFe2O4) and aluminum ferrite (AlFe2O4) nanoparticles. niscpr.res.innih.gov These magnetic nanocatalysts, specifically CoFe2O4@SiO2–SO3H and AlFe2O4@SiO2–SO3H, have been successfully employed in the synthesis of benzimidazoles and benzothiazoles. niscpr.res.inrsc.org The process involves the condensation of o-phenylenediamine (B120857) or 2-amino thiophenol with aldehydes. niscpr.res.in These catalysts offer several advantages, including mild reaction conditions, high yields, and simple recovery using an external magnet, allowing for multiple reuse cycles without a significant drop in catalytic activity. niscpr.res.innih.gov The synthesis of these nanocatalysts can be achieved through methods like solution combustion or simple chemical precipitation. acs.orgkashanu.ac.ir The silica (B1680970) coating on the magnetic nanoparticles helps to reduce agglomeration. jwent.net
Carbon Quantum Dots functionalized with sulfonic acid: Sulfonated carbon quantum dots (SCDs) represent another class of innovative nanocatalysts. bohrium.com These materials can be synthesized from various carbon sources, including plant leaves and microcrystalline cellulose, through processes like hydrothermal treatment and sulfonation. bohrium.comdntb.gov.ua SCDs have demonstrated high catalytic efficiency in reactions such as the conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF). bohrium.com Nitrogen-doped carbon quantum dots have also been utilized in the synthesis of iron oxide nanoparticles, which in turn act as catalysts for producing substituted imidazoles. rsc.org
| Catalyst Type | Precursor/Method | Application | Key Findings |
| CoFe2O4@SiO2–SO3H | Cobalt ferrite nanoparticles functionalized with sulfonic acid | Synthesis of benzimidazoles and benzothiazoles | High yields, mild conditions, reusable magnetic catalyst. niscpr.res.in |
| AlFe2O4@SiO2–SO3H | Aluminum ferrite nanoparticles functionalized with chlorosulfonic acid | A3 coupling reaction for 2-thioarylbenzoazoles | Excellent catalytic activity, sustainable and reusable. nih.govrsc.org |
| Sulfonated Carbon Dots (SCDs) | Plant leaves via hydrothermal treatment and sulfonation | Conversion of fructose to 5-hydroxymethylfurfural (HMF) | High HMF yield (92.6%), catalyst is recoverable. bohrium.com |
| Nitrogen-doped Carbon Quantum Dots | L-tartaric acid and o-phenylenediamine | Synthesis of Fe3O4 nanoparticles for imidazole (B134444) synthesis | Nanoparticles showed remarkable catalytic activity. rsc.org |
Heterogeneous Catalysis
The development of catalysts like AlFe2O4@SiO2–SO3H exemplifies progress in heterogeneous catalysis. nih.govrsc.org These solid-phase catalysts are easily separated from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled. This is a significant advantage in terms of both economic and environmental sustainability. The magnetic properties of catalysts like CoFe2O4@SiO2–SO3H further streamline this process. niscpr.res.in
Organocatalysis
Thiamine hydrochloride (Vitamin B1) has been used as an organocatalyst in reactions involving benzothiazole derivatives. This approach avoids the risk of metal contamination in the final products, aligning with the principles of green chemistry. The use of such organocatalysts has proven effective under sustainable conditions, offering high product yields and milder reaction parameters. researchgate.net
Applications in Dye Synthesis
This compound and its derivatives are utilized in the production of dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for many dyeing processes. The reactivity of the benzothiazole structure allows for the creation of a diverse palette of colors for various applications, including textiles. One notable related compound is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), which is widely used in biochemical assays for the determination of antioxidant activity. nih.govhumanjournals.com
Electronic and Optoelectronic Materials
Hosts for Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs
While there is no direct evidence of this compound being used as a host for Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs), derivatives built upon the benzothiazole core have shown considerable promise. For instance, compounds derived from a bibenzothiazole (BBIT) core, such as CzBBIT and 2CzBBIT, have been effectively utilized as host materials for green TADF emitters. These materials exhibit high triplet energies, a crucial property for hosting TADF emitters and preventing reverse intersystem crossing (RISC) quenching. The performance of these host materials has been demonstrated to achieve high external quantum efficiencies (EQEs) in OLED devices.
Charge Transport Properties (HOMO/LUMO Levels)
The charge transport properties of materials are critical for their performance in electronic devices. These properties are often evaluated by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For derivatives of the bibenzothiazole (BBIT) core, such as CzBBIT and 2CzBBIT, the HOMO and LUMO levels have been determined to facilitate balanced charge transport. The sulfonic acid group in this compound is a strong electron-withdrawing group, which influences the electronic properties of the molecule. However, the extended π-conjugation necessary for effective charge transport in optoelectronic applications is not present in the sulfonic acid itself.
Below is a table summarizing the HOMO/LUMO levels and performance of related benzothiazole derivatives in OLEDs.
| Compound | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (EQE) |
| CzBBIT | -5.49 | -1.19 | 23.3% |
| 2CzBBIT | -5.23 | -1.31 | 18.7% |
This data pertains to bibenzothiazole derivatives and not directly to this compound.
Photophysical Properties and Fluorescence
The photophysical properties of benzothiazole derivatives are of significant interest for applications in fluorescent probes and dyes. A patented water-soluble fluorescent dye, 2-[4-(2-cyano-acetamide is amino) phenyl]-6-methyl-7-benzothiazole sulfonic acid monosodium salt, highlights the potential for developing fluorescent materials based on the benzothiazole sulfonic acid structure. google.com This compound is noted for its strong fluorescence and good water solubility, making it suitable for applications such as fluorescent brightening of plastics and textiles. google.com The intrinsically fluorescent benzothiazole unit is a key component in the design of such materials. soton.ac.uk
Supramolecular Chemistry
The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, have been applied to benzothiazole derivatives to create complex, functional assemblies.
Design and Synthesis of Supramolecular Structures
The design and synthesis of supramolecular structures based on benzothiazole derivatives often utilize hydrogen bonding and other non-covalent interactions to direct the self-assembly of molecules. For example, benzothiazole derivatives containing sulfonate groups have been used to create hydrogels. soton.ac.uk In these systems, the interplay of hydrogen bonding and the packing of alkyl chains can control the formation of different aggregated species, such as dimers and spherical aggregates, in various solvent environments. kent.ac.uk The modification of the molecular structure, such as changing the length of an alkyl linker or substituting the sulfonate with a carboxylate, can significantly influence the self-association properties. soton.ac.uk
Investigations into Host-Guest Chemistry (potential)
The potential for this compound and its derivatives to participate in host-guest chemistry is an area of interest. Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. While specific studies on this compound as a host are not prevalent, related benzothiazole derivatives have been investigated in this context. For instance, the interaction between benzothiazole derivatives and host molecules like β-cyclodextrin has been explored for applications such as corrosion inhibition. researchgate.net Furthermore, the formation of complexes between organosulfonic acids and benzothiadiazole units has been shown to influence phase separation in polymer blends. researchgate.net These examples suggest the potential for the benzothiazole sulfonic acid scaffold to be utilized in the design of novel host-guest systems.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way molecules are designed and optimized. For benzo[d]thiazole-6-sulfonic acid and its derivatives, AI and machine learning (ML) are poised to accelerate the discovery of new compounds with desired functionalities.
Predictive Modeling of Bioactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models have been instrumental in predicting the biological activities of benzothiazole (B30560) derivatives. researchgate.netresearchgate.net These computational models establish a mathematical relationship between the chemical structure and the biological activity, enabling the virtual screening of large compound libraries to identify promising candidates. For instance, 3D-QSAR models have revealed that electrostatic effects are dominant in determining the binding affinities of certain benzothiazole derivatives. researchgate.net Machine learning algorithms like Random Forest, LightGBM, and XGBoost are now being employed to develop more accurate predictive models for properties such as maximum absorption and emission wavelengths of benzothiadiazole derivatives, achieving high correlation values (R² > 0.89). acs.org These approaches can be directly applied to this compound to predict its potential as a therapeutic agent or a functional material.
The following table provides an overview of AI and ML applications in the design of benzothiazole derivatives:
| AI/ML Technique | Application | Predicted Properties/Outcomes | Key Findings/Insights |
|---|---|---|---|
| QSAR/3D-QSAR | Predictive modeling of biological activity | Anti-inflammatory, analgesic, and anticancer activities | Electrostatic effects are crucial for binding affinities. researchgate.net |
| Machine Learning (Random Forest, LightGBM, XGBoost) | Prediction of photophysical properties | Maximum absorption and emission wavelengths | High predictive accuracy with R² values up to 0.92 for absorption and 0.89 for emission. acs.org |
| Molecular Docking | In silico screening for potential inhibitors | Binding affinity, interaction with biological targets | Identification of key residues involved in binding. acs.org |
Development of Novel Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. researchgate.net For this compound, this translates to the exploration of cleaner, more efficient, and sustainable synthetic methods.
Catalysis and Alternative Energy Sources: Researchers are moving away from hazardous reagents and harsh reaction conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized activated carbon google.com and silica-supported sodium hydrogen sulfate (B86663) nih.gov, offers advantages like easy recovery and reusability. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields in the synthesis of benzothiazole derivatives. pharmacyjournal.in
Green Solvents and Flow Chemistry: The replacement of volatile organic solvents with greener alternatives like water, ethanol (B145695), and ionic liquids is a key focus. nih.gov Water, in particular, has been shown to be an effective medium for the synthesis of benzothiazole derivatives under certain catalytic conditions. sarpublication.com Furthermore, continuous-flow synthesis is gaining traction as a sustainable and scalable method for the preparation of condensed benzothiazoles, offering better control over reaction parameters and improved safety. researchgate.netakjournals.com
The table below summarizes various green synthetic approaches for benzothiazole derivatives that are applicable to the synthesis of this compound:
| Green Synthetic Approach | Catalyst/Conditions | Key Advantages | Reported Yields |
|---|---|---|---|
| Microwave-assisted synthesis | Acacia concinna as biocatalyst | Short reaction times, high yields, eco-friendly. pharmacyjournal.in | Good to excellent |
| Solvent-free synthesis | Molecular iodine | Economical, reduced waste, short reaction time. pharmacyjournal.in | High yields |
| Synthesis in water | p-Toluenesulfonic acid (PTSA) | Mild conditions, operational simplicity. sarpublication.com | Not specified |
| Flow chemistry | Controlled temperature and pressure | Scalable, improved safety and control. researchgate.netakjournals.com | Not specified |
Exploration of New Functionalization Strategies for Diverse Chemical Applications
To unlock the full potential of this compound, chemists are actively exploring new ways to modify its structure. These functionalization strategies aim to introduce a variety of chemical groups onto the benzothiazole core, thereby tuning its physical, chemical, and biological properties.
C-H Activation: A particularly powerful and atom-economical approach is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This strategy avoids the need for pre-functionalized starting materials, making the synthesis more efficient. For instance, palladium-catalyzed C-H activation has been used for the ortho-directed functionalization of the benzothiazole ring. mdpi.com Such methods could be adapted to introduce new substituents onto the benzene (B151609) ring of this compound, leading to a diverse range of novel compounds.
Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable, especially in drug discovery. Late-stage functionalization allows for the rapid generation of analogues from a common intermediate. researchgate.net For this compound, this could involve the selective modification of the sulfonic acid group into sulfonamides or sulfonate esters, which can significantly alter the compound's properties and biological activity. researchgate.net
Novel Coupling Reactions: The development of new coupling reactions provides access to previously unattainable molecular architectures. For example, catalyst-free amination reactions of heteroaryl sulfonic acids using magnesium amides have been reported, offering a direct route to amino-functionalized heterocycles. rsc.org Applying such innovative coupling strategies to this compound could lead to the synthesis of novel derivatives with unique applications.
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic and imaging techniques are now enabling chemists to monitor reactions in real-time, providing unprecedented insights into the formation of products and intermediates.
In Situ and Real-Time Monitoring: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are becoming indispensable tools for reaction monitoring. acs.orgresearchgate.netacs.orgresearchgate.net These methods allow for the continuous analysis of the reaction mixture without the need for sampling, providing real-time data on the concentration of reactants, intermediates, and products. nih.govrki-i.com For the synthesis of this compound, these techniques could be used to optimize reaction conditions, identify transient intermediates, and gain a deeper understanding of the reaction mechanism.
Process Analytical Technology (PAT): In an industrial setting, Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. mt.com Spectroscopic tools are at the heart of PAT. researchgate.net X-ray Absorption Spectroscopy (XAS), for example, has been used as a PAT tool to monitor the synthesis of sulfonate-stabilized nanoparticles in real time, providing information on the speciation of elements during the reaction. bohrium.comacs.org The application of such PAT tools to the synthesis of this compound could lead to more robust, efficient, and controlled manufacturing processes.
The following table highlights some advanced analytical techniques and their potential applications in the study of this compound:
| Technique | Application | Information Gained | Potential Impact |
|---|---|---|---|
| In Situ NMR Spectroscopy | Real-time reaction monitoring | Quantitative information on reactants, intermediates, and products. acs.orgnih.gov | Optimization of reaction conditions and mechanistic understanding. |
| Raman Spectroscopy | Real-time monitoring of batch and flow reactions | Information on molecular vibrations, reaction progress, and product conversion. researchgate.netresearchgate.netbeilstein-journals.org | Rapid reaction optimization and process control. |
| X-ray Absorption Spectroscopy (XAS) | Process Analytical Technology (PAT) | Real-time changes in elemental speciation during synthesis. bohrium.comacs.org | Improved process control and product quality in manufacturing. |
Q & A
Q. What are the optimal synthetic routes for Benzo[d]thiazole-6-sulfonic acid?
The synthesis of this compound derivatives often involves sulfonamide intermediates. For example, 2-chloro-N-(4-sulfamoylphenyl)acetamides (la,b) serve as versatile intermediates for benzothiazole sulfonamide derivatives . Reactions typically employ oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium dithionite) under controlled pH and temperature conditions to optimize yield and purity . A stepwise approach includes:
Sulfonation : Introduce the sulfonic acid group to the benzothiazole core.
Functionalization : Use electrophilic substitution or coupling reactions to attach substituents.
Purification : Column chromatography or recrystallization to isolate the target compound.
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzothiazole core and sulfonic acid group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : Peaks at ~1180 cm (S=O stretching) and ~1040 cm (S-O stretching) confirm sulfonic acid functionality .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:
- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance reactivity).
- Meta-Analysis : Cross-reference data from multiple studies to identify trends .
Q. What strategies improve the solubility of this compound in aqueous solutions?
Q. How to design experiments to assess the stability of this compound under varying conditions?
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Thermal Stability : Heat samples at 25–100°C and analyze decomposition products using TGA-MS.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation with UV spectroscopy .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- QSPR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
